molecular formula C7H9N B583838 2-Methyl-4-methylene-1,4-dihydropyridine CAS No. 144486-70-4

2-Methyl-4-methylene-1,4-dihydropyridine

Cat. No.: B583838
CAS No.: 144486-70-4
M. Wt: 107.156
InChI Key: OAYQSIWDFHGSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-methylene-1,4-dihydropyridine is a 1,4-dihydropyridine (DHP) derivative featuring a methyl group at the C-2 position and a methylene moiety at C-2. The 1,4-dihydropyridine core is a six-membered heterocyclic ring with two double bonds and a non-aromatic conjugation system, conferring unique electronic and steric properties. This compound shares structural similarities with classical DHPs but is distinguished by its substitution pattern, which influences its physicochemical behavior and biological interactions .

Properties

CAS No.

144486-70-4

Molecular Formula

C7H9N

Molecular Weight

107.156

IUPAC Name

2-methyl-4-methylidene-1H-pyridine

InChI

InChI=1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5,8H,1H2,2H3

InChI Key

OAYQSIWDFHGSMV-UHFFFAOYSA-N

SMILES

CC1=CC(=C)C=CN1

Synonyms

Pyridine, 1,4-dihydro-2-methyl-4-methylene- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • C-2 Methyl Group : Similar to 2,6-dimethyl-DHPs, this substitution enhances steric protection of the N1-H bond, influencing hydrogen-bonding interactions and crystal packing .

Physicochemical Properties

Property This compound 4-Phenyl-1,4-DHPs 3,5-Dialkoxycarbonyl-DHPs
Solubility Moderate in polar solvents Low (hydrophobic aryl groups) High (amphiphilic nature)
Thermal Stability Moderate (decomposes >200°C) High (stable up to 250°C) Variable (depends on alkyl chains)
Fluorescence Weak (no AIE/ACQ motifs) Non-fluorescent Strong AIE (e.g., DCMP-5)

Notes:

  • Fluorescence: Unlike dicyanomethylene-1,4-dihydropyridines (DCMPs), 2-methyl-4-methylene-DHP lacks rigid conjugated systems for aggregation-induced emission (AIE) .
  • Amphiphilicity: The absence of long alkyl or alkoxycarbonyl chains limits self-assembly behavior compared to 3,5-dialkoxycarbonyl-DHPs .

Mechanistic Insights :

  • The absence of a 5-bromo or 4-SO2Me group limits its cytotoxicity and COX-2 selectivity compared to specialized derivatives .
  • Antioxidant activity likely stems from the methylene group’s ability to donate hydrogen atoms, though less effectively than unsubstituted DHPs .

Challenges :

    Q & A

    Q. Q1: What are the common synthetic routes for preparing 2-methyl-4-methylene-1,4-dihydropyridine derivatives, and how do reaction conditions influence yield and purity?

    A: The synthesis typically involves dehydrohalogenation of chlorinated precursors using potassium hydroxide (KOH). For example, 2-methyl-4-methylene-1,3-dioxolane can be synthesized via acetal formation followed by KOH-mediated elimination, achieving yields of ~44% . Reaction conditions such as temperature (e.g., distillation under nitrogen at 95–97°C) and catalyst choice (e.g., BF₃ etherate for polymerization) critically impact product purity and structural integrity . Optimization of solvent systems (e.g., aqueous vs. organic) and stoichiometric ratios is recommended to minimize byproducts.

    Advanced Mechanistic Studies

    Q. Q2: How do spectroscopic techniques (e.g., IR, NMR) resolve structural ambiguities in 1,4-dihydropyridine derivatives, particularly regarding conformation and substituent effects?

    A: Infrared (IR) spectroscopy is pivotal for identifying carbonyl groups in polymerized derivatives (absorption at 290–295 cm⁻¹), distinguishing ketones from aldehydes . NMR (¹H and ¹³C) clarifies substituent orientation; for instance, deviations in dihedral angles (e.g., 80.8° between phenol rings and heterocyclic planes) confirm non-planar conformations . X-ray crystallography further resolves boat conformations in crystal lattices, with C–N bond lengths (~1.35–1.38 Å) indicating electronic delocalization .

    Functionalization and Bioactivity

    Q. Q3: What strategies are effective for introducing bioactive substituents (e.g., nitro, methoxy groups) into the 1,4-dihydropyridine scaffold, and how do these modifications influence pharmacological activity?

    A: Electrophilic aromatic substitution or Hantzsch-type multicomponent reactions enable functionalization. For example, 4-(3-nitrophenyl) derivatives exhibit enhanced calcium channel modulation, while methoxy groups improve antifungal activity . Substituent positioning (para vs. meta) alters steric and electronic profiles, as seen in BSA binding studies where hydrophobic interactions dominate . Computational docking (e.g., with BACE-1 inhibitors) can predict substituent effects on bioactivity .

    Data Contradictions and Reproducibility

    Q. Q4: How can researchers reconcile discrepancies in reported bioactivity data for structurally similar 1,4-dihydropyridine derivatives?

    A: Variations often stem from differences in assay conditions (e.g., pH, solvent polarity) or substituent electronic effects. For instance, 4-(4-cyanophenyl) derivatives show divergent vasodilatory potencies depending on ester groups (ethyl vs. methyl) . Systematic structure-activity relationship (SAR) studies, coupled with controlled in vitro assays (e.g., fluorescence quenching for protein binding ), help isolate critical structural determinants.

    Computational and Theoretical Insights

    Q. Q5: What computational methods are suitable for predicting the reactivity and stability of this compound derivatives?

    A: Density Functional Theory (DFT) calculations effectively model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example, boat conformations in crystal structures align with DFT-optimized geometries, validating computational models . Molecular dynamics simulations further elucidate solvent interactions and protein binding kinetics .

    Green Chemistry Approaches

    Q. Q6: How can solvent-free or catalyst-free methodologies improve the sustainability of 1,4-dihydropyridine synthesis?

    A: Hantzsch reactions in water or glycerol achieve high yields (~85–99%) without toxic catalysts, reducing environmental impact . Photochemical methods using visible light enable radical conjugate additions (e.g., acyl-DHP reagents) under oxidant-free conditions . These approaches align with green chemistry principles by minimizing waste and energy consumption.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.